molecular formula C₁₆H₃₂O B146686 (Z)-Hexadec-9-en-1-ol CAS No. 10378-01-5

(Z)-Hexadec-9-en-1-ol

Cat. No. B146686
CAS RN: 10378-01-5
M. Wt: 240.42 g/mol
InChI Key: LBIYNOAMNIKVKF-FPLPWBNLSA-N
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Description

(Z)-Hexadec-9-en-1-ol is a compound that is structurally related to various fatty acids and alcohols with a cis double bond at the ninth carbon from the hydroxyl end. It is analogous to compounds that have been studied for their biological activities, such as antimicrobial properties and as components of insect pheromones. The compound itself is not explicitly synthesized or evaluated in the provided papers, but its analogs and structurally similar compounds have been synthesized and assessed for various biological activities and practical applications.

Synthesis Analysis

The synthesis of compounds related to (Z)-Hexadec-9-en-1-ol involves multiple steps, starting from commercially available precursors. For instance, the synthesis of (5Z,9Z)-5,9-hexadecadienoic acid was achieved in six steps from 1,5-hexadiyne . Another related compound, (Z)-3-hexen-1-yl acetate, was synthesized on a kilogram scale through direct esterification of (Z)-3-hexen-1-ol with acetic acid using an immobilized lipase from Candida antarctica . Additionally, (z)-Hex-3-enedioic acid, a key intermediate for a Gly-Gly cis olefin isostere, was synthesized through sequential oxidations starting from 1,4-cyclohexadiene . Fluorine-containing analogs of insect pheromones, such as tetrafluorotetradec-11E/Z-en-1-ol, were synthesized by olefination of fluorinated aldehydes and hydroboration of the obtained fluorinated dienes . A practical synthesis of hexadec-9Z-enal, a component of the sex pheromone of the cotton bollworm, was proposed starting from cyclooctene and involved several steps including ozonolysis and reduction . An improved yield synthesis of Z-(9)-hexadecenal from aleuritic acid was also reported, utilizing microwave-assisted techniques for esterification .

Molecular Structure Analysis

The molecular structure of (Z)-Hexadec-9-en-1-ol would consist of a long hydrocarbon chain with a cis double bond at the ninth carbon. This geometry is crucial for biological activity, as demonstrated by the fact that the cis double bond in (5Z,9Z)-5,9-hexadecadienoic acid is required for the inhibition of human topoisomerase I . The presence of the hydroxyl group at one end of the molecule makes it an alcohol, which could be involved in further chemical reactions such as esterification .

Chemical Reactions Analysis

The chemical reactions involving compounds similar to (Z)-Hexadec-9-en-1-ol include esterification, ozonolysis, reduction, and various oxidation reactions. Esterification reactions have been used to synthesize esters like (Z)-3-hexen-1-yl acetate . Ozonolysis and subsequent reduction were part of the synthesis route for hexadec-9Z-enal . Oxidation reactions were employed in the synthesis of (z)-Hex-3-enedioic acid .

Physical and Chemical Properties Analysis

While the physical and chemical properties of (Z)-Hexadec-9-en-1-ol are not directly reported in the provided papers, the properties of similar compounds can provide some insights. For example, the antimicrobial activity of (5Z,9Z)-5,9-hexadecadienoic acid against Gram-positive bacteria suggests potential biological applications for related compounds . The efficient synthesis of (Z)-3-hexen-1-yl acetate and its high conversion yields indicate good stability and reactivity under the reaction conditions used . The physical properties such as melting points, refractive indices, and spectral characteristics of intermediates in the synthesis of hexadec-9Z-enal provide information on the purity and identity of these compounds .

Scientific Research Applications

1. Role in Insect Pheromones

  • Identification in Insect Species : This compound has been identified in the pheromone glands of various insects, such as the sugar cane borer Diatraea saccharalis (Santangelo et al., 2002), the armyworm Pseudaletia unipuncta (McDonough et al., 1980), and Heliothis species (Grant et al., 1989).
  • Synthesis and Characterization : It has been synthesized for the study of its role in insect communication and for potential applications in pest control (Mori, 2005).

2. Biotechnological Production for Pest Control

  • Production via Yeast Fermentation : A biotechnological method for the production of (Z)-Hexadec-9-en-1-ol using engineered yeast cell factories has been demonstrated. This approach is seen as a sustainable and efficient method for producing pheromones for agricultural pest control (Holkenbrink et al., 2020).

3. Plant-Plant Signaling

  • Role in Plant Defense Mechanisms : Research indicates that this compound may play a role in plant-plant signaling and could be involved in defense mechanisms against herbivores. It has been found that certain plants emit this compound when exposed to mechanical damage or herbivore attack, which in turn can attract natural enemies of the herbivores (Ruther & Kleier, 2005).

4. Comparative Studies in Olfactory Perception

  • Intra- and Interspecific Responses : Studies have been conducted to understand how different insect species perceive this compound and its role in their behavioral responses. Such studies provide insights into the evolution of olfactory systems and the specificity of pheromone communication in insects (Xu et al., 2016).

properties

IUPAC Name

(Z)-hexadec-9-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h7-8,17H,2-6,9-16H2,1H3/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIYNOAMNIKVKF-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70880932
Record name (Z)-Hexadec-9-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70880932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-Hexadec-9-en-1-ol

CAS RN

10378-01-5
Record name Palmitoleyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10378-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Hexadecen-1-ol, (9Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010378015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Hexadecen-1-ol, (9Z)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Z)-Hexadec-9-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70880932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-hexadec-9-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.744
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
A Luxová, I Valterová, K Stránský, O Hovorka, A Svatoš - Chemoecology, 2003 - Springer
The biosynthetic pathway of the formation of males'marking pheromones of two bumblebee species, Bombus lucorum and B. lapidarius, was studied for the first time. After applications …
Number of citations: 30 link.springer.com
P Žáček, J Kindl, K Frišonsová, M Průchová… - …, 2015 - Wiley Online Library
Two‐dimensional comprehensive gas chromatography (GC×GC) coupled with mass detection was used as a tool for biosynthetic studies of bumblebee pheromones. Prior to …
S Radman, M Čagalj, V Šimat, I Jerković - Marine Drugs, 2023 - mdpi.com
Cladostephus spongiosus was harvested once a month during its growing season (from May to August) from the Adriatic Sea. Algal volatile organic compounds (VOCs) were obtained …
Number of citations: 6 www.mdpi.com
A Luxová, I Valterová - Chemické listy, 2006 - chemicke-listy.cz
The review summarizes recent knowledge on chemical methods used in the research of biosynthetic pathways of insect pheromones. Precursors labelled with stable isotopes (13 C, 2 H…
Number of citations: 5 www.chemicke-listy.cz
AL Dos Santos, AS Novaes, AS Polidoro… - Phytochemical …, 2018 - Wiley Online Library
Introduction Piper amalago has a distribution from Mexico to Brazil; their aerial parts have been used in folk medicine to treat diuretic and kidney diseases. Objective The purpose of this …
P Žáček - 2014 - dspace.cuni.cz
(EN) Communication mediated by chemical compounds (semiochemicals) is the most important way of information transfer in insects, especially in the social species. Gas …
Number of citations: 2 dspace.cuni.cz
A Neumann, D Patzelt, I Wagner‐Döbler… - Chembiochem, 2013 - Wiley Online Library
Bacteria of the Roseobacter clade are widespread in the ocean and occur in many different habitats. In the genome of Dinoroseobacter shibae DFL‐12, luxI homologous genes that …
Z Zhang, Z Duan, X Huang - 亚洲传统医药, 2023 - asianjtm.syphu.edu.cn
Piper amalago (P. amalago) is a traditional medicine in Brazil for the treatment of leishmanial. Owing to its rare occurrence and potent pharmacological activities, efforts have been …
Number of citations: 2 asianjtm.syphu.edu.cn
C Hoarau - 2005 - search.proquest.com
The major goal of this research is the application of the oxidative dearomatization reaction, discovered in our research group, towards the enantioselective synthesis of (4R, 6R)-…
Number of citations: 2 search.proquest.com
JC Manning, P Goldblatt - International Journal of Plant …, 2005 - journals.uchicago.edu
Floral morphology and observations on insect and avian visitors to species of the southern African and largely Western Cape genus Tritoniopsis indicate that short‐tubed pink flowers, …
Number of citations: 90 www.journals.uchicago.edu

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